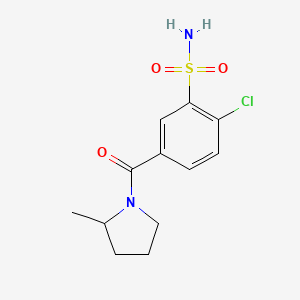![molecular formula C13H10ClF3N2O2 B7580752 ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate can reduce the activity of immune cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in animal models and human patients with autoimmune diseases. ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has also been shown to reduce the activity of T cells, B cells, and dendritic cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate in lab experiments is its high specificity for JAKs, which makes it a potent and selective inhibitor of JAK signaling pathways. However, one of the limitations of using ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate is its potential toxicity and adverse effects, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the research and development of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate. One potential direction is the investigation of its potential use in treating other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is the development of more potent and selective JAK inhibitors that can overcome the limitations of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate. Additionally, the use of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate in combination with other immunosuppressive agents may provide a more effective treatment option for autoimmune diseases.
Synthesis Methods
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl acrylate with 2-chloro-5-trifluoromethylaniline in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is then purified using column chromatography to obtain ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate.
Scientific Research Applications
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)8(6-18)7-19-11-5-9(13(15,16)17)3-4-10(11)14/h3-5,7,19H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJGPONZGKSEQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

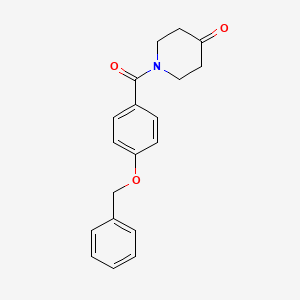
![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)
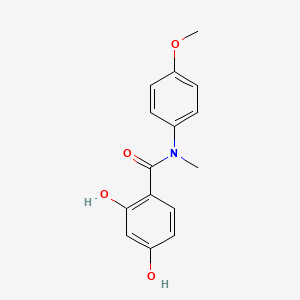

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
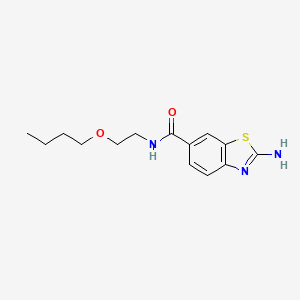
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
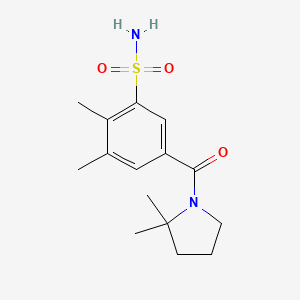
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
